3-Amino-6-methylpyridine-2-carboxamide
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Overview
Description
3-Amino-6-methylpyridine-2-carboxamide is a chemical compound with a pyridine ring substituted with an amino group at the 3-position, a methyl group at the 6-position, and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylpyridine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-cyanothioacetamide with appropriate reagents under specific conditions. For instance, treatment of a precursor compound with 2-cyanothioacetamide in ethanol in the presence of trimethylamine can yield the desired product . Another method involves the reflux of a precursor compound in sodium ethoxide solution for several hours .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-methylpyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as an electron donor and form charge transfer complexes with π-acceptors such as tetracyanoethylene, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and 2,4,4,6-tetrabromo-2,5-cyclohexanediene dione .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions often involve solvents such as ethanol, methanol, and chloroform, with temperatures ranging from ambient to reflux conditions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the formation of charge transfer complexes with π-acceptors results in solid complexes with distinct chemical formulae .
Scientific Research Applications
3-Amino-6-methylpyridine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including anticancer properties . In medicine, it is investigated for its potential therapeutic applications, particularly in the development of new drugs. Additionally, it has industrial applications in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-Amino-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can undergo 1-N-oxidation to form 2-amino-3-methylpyridine-1-N-oxide, which may exhibit different biological activities . The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to various physiological and biochemical responses.
Comparison with Similar Compounds
3-Amino-6-methylpyridine-2-carboxamide can be compared with other similar compounds, such as 3-aminopyrazine-2-carboxamides and indole derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to unique chemical and biological properties . For example, indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects .
Similar Compounds
- 3-Aminopyrazine-2-carboxamides
- Indole derivatives
- Pyridine derivatives
Properties
IUPAC Name |
3-amino-6-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-2-3-5(8)6(10-4)7(9)11/h2-3H,8H2,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFVXAZBIDFMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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